molecular formula C13H17NO2 B13008749 Methyl 2-cyclohexylisonicotinate

Methyl 2-cyclohexylisonicotinate

Cat. No.: B13008749
M. Wt: 219.28 g/mol
InChI Key: FLVLQWBHTRERDG-UHFFFAOYSA-N
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Description

Methyl 2-cyclohexylisonicotinate is an organic compound with the molecular formula C13H17NO2 It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol and the pyridine ring is substituted with a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-cyclohexylisonicotinate can be synthesized through the esterification of 2-cyclohexylisonicotinic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process, allowing for easier separation and purification of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group, forming amides or other esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in an alcohol solvent.

Major Products Formed:

    Oxidation: 2-cyclohexylisonicotinic acid.

    Reduction: 2-cyclohexylisonicotinyl alcohol.

    Substitution: 2-cyclohexylisonicotinamide.

Scientific Research Applications

Methyl 2-cyclohexylisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-cyclohexylisonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclohexyl group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The ester group can undergo hydrolysis, releasing the active isonicotinic acid derivative, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

Methyl 2-cyclohexylisonicotinate can be compared with other esters of isonicotinic acid and cyclohexyl-substituted compounds:

    Methyl isonicotinate: Lacks the cyclohexyl group, resulting in different physicochemical properties and biological activities.

    Cyclohexyl isonicotinate: Similar structure but without the ester group, affecting its reactivity and solubility.

    Ethyl 2-cyclohexylisonicotinate: Similar to this compound but with an ethyl ester group, which may influence its pharmacokinetics and metabolic stability.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 2-cyclohexylpyridine-4-carboxylate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-7-8-14-12(9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3

InChI Key

FLVLQWBHTRERDG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2CCCCC2

Origin of Product

United States

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